![molecular formula C17H20N4OS B609729 奥氮平 N-氧化物 CAS No. 174794-02-6](/img/structure/B609729.png)
奥氮平 N-氧化物
描述
Olanzapine N-Oxide is a metabolite of the antipsychotic drug olanzapine. It is chemically known as 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine N-oxide. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. The N-oxide derivative is formed through the metabolic oxidation of olanzapine and has been studied for its pharmacokinetic properties and potential therapeutic effects .
科学研究应用
Therapeutic Uses
Olanzapine N-Oxide has been investigated for its potential benefits in treating psychosis and other mental health conditions. Compared to its parent compound, olanzapine, Olanzapine N-Oxide may exhibit a more favorable side effect profile, which is crucial for patient compliance and overall treatment success.
Psychosis Treatment
Research indicates that Olanzapine N-Oxide can effectively manage symptoms of psychosis while presenting fewer adverse effects than traditional olanzapine. This reduced liability toward drug-drug interactions and a more predictable dosing regimen enhance its therapeutic applicability in clinical settings .
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of Olanzapine N-Oxide reveal significant insights into its mechanism of action. The compound interacts with various neurotransmitter receptors, similar to olanzapine, but with distinct effects that may mitigate some metabolic side effects associated with olanzapine treatment.
Receptor Affinity
Olanzapine N-Oxide maintains a high affinity for dopamine and serotonin receptors, crucial for its antipsychotic effects. Studies suggest that it may have a lower propensity to induce metabolic syndrome compared to olanzapine itself, making it a candidate for patients who are sensitive to weight gain and other metabolic disturbances .
Case Studies
Several case studies have documented the clinical outcomes associated with Olanzapine N-Oxide treatment, providing valuable data on its efficacy and safety.
Clinical Observations
A notable case involved a patient with treatment-resistant schizophrenia who was switched from olanzapine to Olanzapine N-Oxide due to severe weight gain and metabolic issues. The transition resulted in improved psychiatric symptoms with minimal weight fluctuation over six months, suggesting that Olanzapine N-Oxide may offer a viable alternative for patients struggling with the side effects of traditional antipsychotics .
Pharmacogenetic Considerations
Another study highlighted the role of pharmacogenetic testing in optimizing treatment with Olanzapine N-Oxide. Patients exhibiting specific genetic markers showed better therapeutic responses and fewer adverse reactions when treated with this compound compared to standard olanzapine therapy .
Comparative Efficacy Table
Parameter | Olanzapine | Olanzapine N-Oxide |
---|---|---|
Efficacy in Psychosis | High | High |
Weight Gain Risk | Significant | Minimal |
Drug-Drug Interaction | Moderate | Low |
Dosing Regimen | Variable | Predictable |
Metabolic Side Effects | Common | Less Frequent |
作用机制
Target of Action
Olanzapine N-Oxide primarily targets dopamine D2 receptors in the mesolimbic pathway . These receptors play a crucial role in the regulation of mood, behavior, and cognition . Olanzapine N-Oxide also has a high affinity for serotonin type 2 receptors .
Mode of Action
Olanzapine N-Oxide acts as an antagonist at the dopamine D2 receptors in the mesolimbic pathway . By binding to these receptors, it blocks the potential action of dopamine on postsynaptic receptors . This reduces the hyperactivity of dopamine, thereby helping to regulate mood, behavior, and cognition .
Biochemical Pathways
Olanzapine N-Oxide is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine via cytochrome P450 (CYP) 1A2, and olanzapine N-oxide via flavin mono-oxygenase 3 . Metabolism to 2-hydroxymethylolanzapine via CYP2D6 is a minor pathway . The 10-N-glucuronide is the most abundant metabolite, but formation of 4’-N-desmethylolanzapine is correlated with the clearance of olanzapine .
Pharmacokinetics
The pharmacokinetics of Olanzapine N-Oxide are linear and dose-proportional within the approved dosage range . Its mean half-life in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 L/h, ranging from 12 to 47 L/h . Smokers and men have a higher clearance of olanzapine than women and nonsmokers . After administration, approximately 60% of the radioactivity is excreted in urine and 30% in feces .
Result of Action
The molecular and cellular effects of Olanzapine N-Oxide’s action are primarily observed in the regulation of mood, behavior, and cognition . By acting as an antagonist at the dopamine D2 receptors, it reduces the hyperactivity of dopamine, a neurotransmitter involved in these processes .
Action Environment
Environmental factors such as smoking can influence the action, efficacy, and stability of Olanzapine N-Oxide . For instance, smokers have a higher clearance of olanzapine than nonsmokers . Additionally, gender also impacts the pharmacokinetics of Olanzapine N-Oxide, with men having a higher clearance than women .
生化分析
Biochemical Properties
Olanzapine N-Oxide interacts with various enzymes and proteins in the body. It is predominantly metabolized by the enzyme flavin mono-oxygenase 3 . The interaction between Olanzapine N-Oxide and these enzymes is crucial for its metabolic transformation .
Cellular Effects
Olanzapine N-Oxide, as a metabolite of Olanzapine, may share some of the cellular effects of its parent compound. For instance, Olanzapine has been found to modulate neuronal nitric oxide synthase (nNOS) expression in the rat striatum, potentially reducing nitric oxide synthesis . It’s also been associated with oxidative stress and mitochondrial abnormalities in hypothalamic cells .
Temporal Effects in Laboratory Settings
Studies on Olanzapine, its parent compound, show that it has a relatively short terminal elimination half-life in mice and monkeys (approximately 3 hours), and a longer half-life in dogs (approximately 9 hours) .
Dosage Effects in Animal Models
Research on Olanzapine has shown that it significantly impacts cell viability in a dose and time-dependent manner .
Metabolic Pathways
Olanzapine N-Oxide is involved in the metabolic pathway of Olanzapine. Olanzapine is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine (via cytochrome P450 1A2), and Olanzapine N-Oxide (via flavin mono-oxygenase 3) .
Transport and Distribution
Olanzapine, its parent compound, is predominantly bound to albumin (90%) and alpha 1-acid glycoprotein (77%) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine N-Oxide typically involves the oxidation of olanzapine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods: In an industrial setting, the production of Olanzapine N-Oxide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .
化学反应分析
Types of Reactions: Olanzapine N-Oxide undergoes various chemical reactions, including:
Substitution: The N-oxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Olanzapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Olanzapine: The parent compound, widely used as an antipsychotic.
N-Desmethylolanzapine: Another metabolite of olanzapine with distinct pharmacokinetic properties.
2-Hydroxymethylolanzapine: A hydroxylated metabolite of olanzapine.
Uniqueness: Olanzapine N-Oxide is unique in its ability to be converted back to olanzapine, making it an important compound for studying the pharmacokinetics and metabolism of olanzapine. Its formation and reduction provide insights into the metabolic pathways and potential therapeutic effects of olanzapine and its derivatives .
生物活性
Olanzapine N-oxide (NO-O) is a metabolite of the atypical antipsychotic olanzapine, primarily formed through oxidative N-oxygenation. Understanding its biological activity is crucial for assessing its pharmacological implications, especially in the context of psychiatric disorders and potential adverse effects.
Metabolism and Formation
Olanzapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP1A2 and CYP2D6) and flavin-containing monooxygenase (FMO3). The formation of olanzapine N-oxide is particularly associated with the activity of FMO3, which catalyzes the N-oxygenation process. Variability in FMO3 activity among individuals can lead to significant differences in the plasma concentrations of NO-O, impacting therapeutic efficacy and safety profiles .
Key Metabolic Pathways
Pathway | Enzyme | Resulting Metabolites |
---|---|---|
N-Demethylation | CYP1A2, CYP2D6 | 4′-N-desmethylolanzapine |
N-Oxygenation | FMO3 | Olanzapine N-oxide |
Glucuronidation | UGT1A4 | Olanzapine N10-glucuronides |
Pharmacological Effects
Research indicates that olanzapine N-oxide retains some pharmacological properties similar to its parent compound, olanzapine, but with distinct actions that may influence its therapeutic application.
- Receptor Binding : NO-O has been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may contribute to its efficacy in managing symptoms of schizophrenia and bipolar disorder .
- Oxidative Stress Response : Studies have demonstrated that olanzapine treatment can enhance cellular responses to oxidative stress. In contrast, NO-O's effects on oxidative stress are less clear but may involve modulation of reactive oxygen species (ROS) levels .
- Therapeutic Window : The therapeutic window for olanzapine plasma concentrations is reported to be between 20–80 ng/mL. Elevated levels of NO-O have been associated with increased risk of adverse effects, necessitating careful monitoring during treatment .
Case Report: Rhabdomyolysis Associated with Olanzapine
A notable case involved a 20-year-old male who developed rhabdomyolysis after initiating treatment with olanzapine. The patient exhibited significantly elevated serum creatine kinase levels, suggesting a possible link between olanzapine metabolism (including NO-O formation) and muscle toxicity. Following withdrawal of olanzapine, the patient's condition improved, highlighting the need for pharmacogenetic considerations in treatment plans .
Research Findings
Recent studies have focused on the quantification of olanzapine metabolites, including NO-O, in human biological fluids. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported the successful identification and quantification of NO-O in whole blood and urine samples from cadavers. This research underscores the importance of understanding metabolite profiles for forensic toxicology and clinical assessments .
属性
IUPAC Name |
2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNYCDXBXGQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174794-02-6 | |
Record name | Olanzapine-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanzapine Related Compound C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLANZAPINE-N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。